molecular formula C17H32O6 B14276473 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate CAS No. 137990-71-7

2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate

Cat. No.: B14276473
CAS No.: 137990-71-7
M. Wt: 332.4 g/mol
InChI Key: HVTYAHGYXUMKLT-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate typically involves multi-step organic reactions. One common method starts with the esterification of pentanedioic acid with 2-methylpentanol under acidic conditions to form the intermediate ester. This intermediate is then reacted with 2,2-bis(hydroxymethyl)butanol in the presence of a catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the esterification and subsequent reactions. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields primary or secondary alcohols.

    Substitution: Results in the formation of new esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis and alcohol oxidation.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules with multiple functional groups that can interact with various biological targets.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing hydrolysis or oxidation. The molecular targets and pathways involved include esterases and oxidoreductases, which facilitate the conversion of the compound into its respective products.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)propyl 2-methylpentyl pentanedioate
  • 2,2-Bis(hydroxymethyl)butyl 2-ethylhexyl pentanedioate

Uniqueness

Compared to similar compounds, 2,2-Bis(hydroxymethyl)butyl 2-methylpentyl pentanedioate has a unique combination of hydroxyl and ester groups, which provides distinct reactivity and versatility in various applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

137990-71-7

Molecular Formula

C17H32O6

Molecular Weight

332.4 g/mol

IUPAC Name

5-O-[2,2-bis(hydroxymethyl)butyl] 1-O-(2-methylpentyl) pentanedioate

InChI

InChI=1S/C17H32O6/c1-4-7-14(3)10-22-15(20)8-6-9-16(21)23-13-17(5-2,11-18)12-19/h14,18-19H,4-13H2,1-3H3

InChI Key

HVTYAHGYXUMKLT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)COC(=O)CCCC(=O)OCC(CC)(CO)CO

Origin of Product

United States

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